

Technical Guide: Physicochemical Properties of 2-[(4-Methylpiperazin-1-yl)methyl]aniline

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Compound of Interest

Compound Name: 2-[(4-Methylpiperazin-1-yl)methyl]aniline

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for the specific ortho-isomer, **2-[(4-Methylpiperazin-1-yl)methyl]aniline**, is limited. This guide provides an overview of expected properties based on its chemical structure and available data for the closely related para-isomer, 4-[(4-Methylpiperazin-1-yl)methyl]aniline, which should be used as a directional reference only. The experimental protocols provided are generalized standard procedures for this class of compound and should be adapted as necessary.

Introduction

2-[(4-Methylpiperazin-1-yl)methyl]aniline is an organic compound featuring a substituted aniline and a methylpiperazine moiety. Such structures are common scaffolds in medicinal chemistry and are often investigated as intermediates in the synthesis of pharmacologically active agents. A thorough understanding of the solubility and stability of this molecule is critical for its handling, formulation development, and for ensuring the integrity and reproducibility of experimental results. This document outlines the anticipated physicochemical characteristics of this compound and provides standardized protocols for its empirical determination.

Physicochemical Properties

While specific data for the ortho-isomer is not readily available, data for the para-isomer (CAS 70261-82-4) can offer some insight into the expected properties. The positional change of the

methylpiperazinyl-methyl group from the para to the ortho position can influence properties such as melting point and crystal packing, but general solubility trends may show some correlation.

Table 1: Physicochemical Properties of the Reference Isomer 4-[(4-Methylpiperazin-1-yl)methyl]aniline

Property	Value (Predicted or Experimental)	Source
Molecular Formula	C ₁₂ H ₁₉ N ₃	[1]
Molecular Weight	205.3 g/mol	[2]
Melting Point	97-99 °C	[2]
Boiling Point	331.2 ± 27.0 °C (Predicted)	[2]
Density	1.085 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	7.65 ± 0.10 (Predicted)	[1]

Solubility Profile

The solubility of **2-[(4-Methylpiperazin-1-yl)methyl]aniline** is dictated by its structural features. The aniline and piperazine rings contain basic nitrogen atoms, suggesting that solubility will be highly pH-dependent, increasing significantly in acidic conditions due to the formation of soluble ammonium salts. The aniline portion contributes to some polarity, while the benzyl and methyl groups add lipophilic character.

Qualitative data for the para-isomer indicates it is slightly soluble in chloroform and methanol and has low solubility in water.[\[1\]](#)[\[2\]](#) A similar profile is anticipated for the ortho-isomer. For drug development, aqueous solubility above 60 µg/mL is often considered a desirable starting point.[\[3\]](#)

Table 2: Illustrative Solubility Data Presentation

Solvent/Medium	Temperature (°C)	Method	Solubility (µg/mL)
Water	25	Thermodynamic	Data Not Available
PBS (pH 7.4)	25	Thermodynamic	Data Not Available
0.1 N HCl (pH 1.2)	25	Thermodynamic	Data Not Available
Methanol	25	Thermodynamic	Data Not Available
Chloroform	25	Thermodynamic	Data Not Available
DMSO	25	Thermodynamic	Data Not Available

Stability Profile

The stability of **2-[(4-Methylpiperazin-1-yl)methyl]aniline** is crucial for determining its shelf-life and appropriate storage conditions. The aniline moiety is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions, often leading to coloration of the material. The compound may also be sensitive to thermal and photolytic degradation.

For regulatory purposes, stability testing is guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).^{[4][5]} These studies involve exposing the compound to a variety of stress conditions to identify potential degradation products and establish degradation pathways.^[6]

Table 3: Illustrative Stability Data Summary (Forced Degradation)

Stress Condition	Duration	Degradation (%)	Major Degradants Formed
Acid Hydrolysis (0.1 N HCl, 60°C)	24 h	Data Not Available	Data Not Available
Base Hydrolysis (0.1 N NaOH, 60°C)	24 h	Data Not Available	Data Not Available
Oxidation (3% H ₂ O ₂ , RT)	24 h	Data Not Available	Data Not Available
Thermal (80°C, Solid State)	48 h	Data Not Available	Data Not Available
Photolytic (ICH Q1B)	1.2 million lux hours	Data Not Available	Data Not Available

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of **2-[(4-Methylpiperazin-1-yl)methyl]aniline**.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Methodology:

- Preparation: Add an excess amount of the solid compound to a series of vials, each containing a precisely measured volume of a specific solvent or buffer (e.g., water, PBS pH 7.4, 0.1 N HCl). Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.[\[8\]](#)
- Equilibration: Seal the vials and place them in a constant temperature shaker or agitator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[\[7\]](#)[\[9\]](#)

- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. To ensure all particulate matter is removed, filter the supernatant through a low-binding filter (e.g., 0.22 μ m PVDF) or centrifuge at high speed and collect the clear liquid.[7]
- Quantification: Prepare a series of calibration standards of the compound in a suitable solvent. Analyze the filtered supernatant and the standards using a validated analytical method, typically HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[10]
- Data Reporting: The solubility is reported as the mean concentration from replicate experiments (e.g., in μ g/mL or mM). The pH of the saturated solution should also be measured and reported, especially for buffered systems.[8]

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule. These studies are a key component of the ICH Q1A guidelines.[6][11][12]

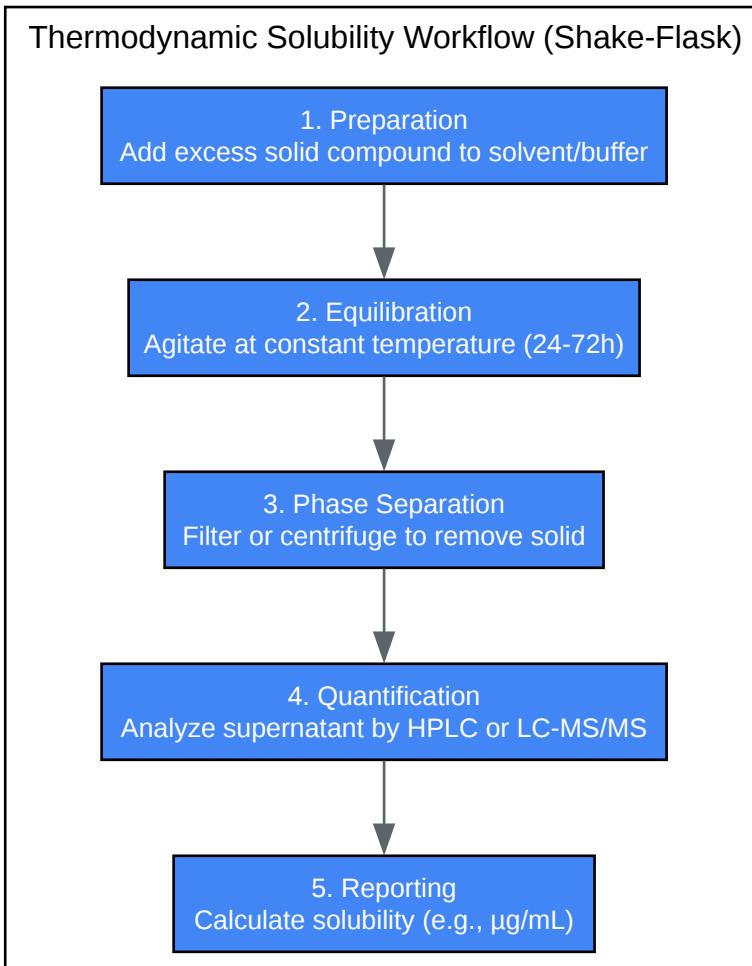
Methodology:

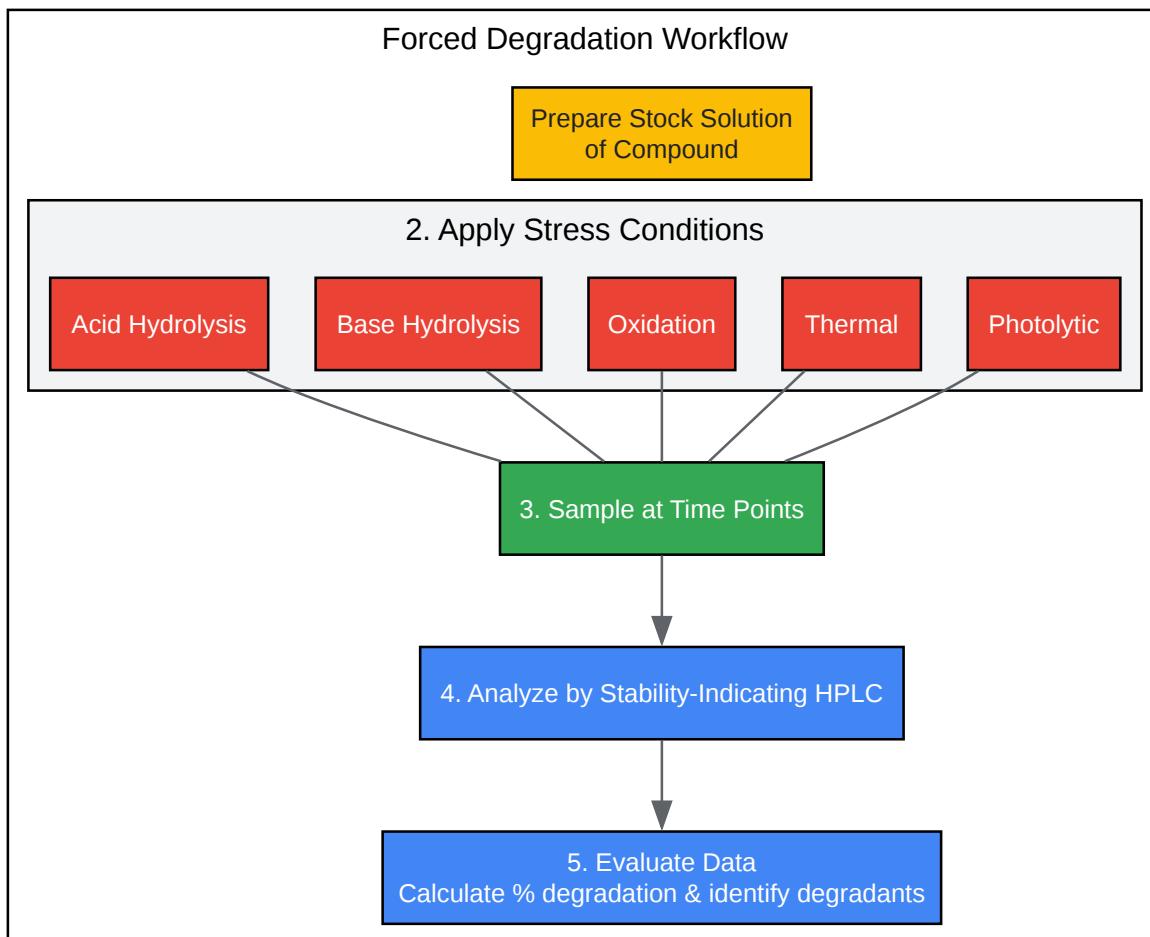
- Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
- Stress Conditions:
 - Acid Hydrolysis: Dilute the stock solution with 0.1 N to 1 N HCl and incubate at a controlled temperature (e.g., 60-80 °C).
 - Base Hydrolysis: Dilute the stock solution with 0.1 N to 1 N NaOH and incubate at a controlled temperature (e.g., 60-80 °C).
 - Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H_2O_2) at room temperature.

- Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a controlled oven. Also, heat a solution of the compound.
- Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13]
- Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Sample Preparation: Neutralize the acid and base-stressed samples before analysis. Dilute samples as necessary.
- Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating analytical method, typically a gradient reverse-phase HPLC method with UV or MS detection. This method must be able to separate the intact drug from all degradation products.
- Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact drug in stressed samples to the control. Identify and characterize significant degradation products using techniques like LC-MS/MS to elucidate degradation pathways.[6]

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the experimental protocols described above.





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